molecular formula C22H16N2O B184653 2(1H)-Pyrimidinone, 1,4,6-triphenyl- CAS No. 72923-16-1

2(1H)-Pyrimidinone, 1,4,6-triphenyl-

Cat. No.: B184653
CAS No.: 72923-16-1
M. Wt: 324.4 g/mol
InChI Key: KZDTXLGZDTZKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,6-Triphenyl-2(1H)-pyrimidinone is a heterocyclic compound featuring a pyrimidinone core substituted with phenyl groups at positions 1, 4, and 6. The pyrimidinone ring system is aromatic and planar, with a carbonyl group at position 2 contributing to its reactivity and hydrogen-bonding capabilities. The triphenyl substitution introduces steric bulk and electronic modulation, which influence its chemical behavior, including regioselectivity in reactions and conformational stability .

Properties

CAS No.

72923-16-1

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

1,4,6-triphenylpyrimidin-2-one

InChI

InChI=1S/C22H16N2O/c25-22-23-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)24(22)19-14-8-3-9-15-19/h1-16H

InChI Key

KZDTXLGZDTZKLI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural and Electronic Comparisons

4,6-Bis(4-methoxyphenyl)pyrimidin-2(1H)-one
  • Substituents : Methoxy-phenyl groups at positions 4 and 6.
  • Key Findings :
    • Exhibits regioselective O-alkylation via cesium carbonate-mediated aromatization, forming stable oxygen–cesium complexes .
    • Single-crystal X-ray studies confirm O-alkylation products (e.g., δ 202.88 ppm for carbonyl carbon in alkylated derivatives) .
  • Contrast with 1,4,6-Triphenyl Analogue: The absence of a phenyl group at position 1 reduces steric hindrance, enabling easier functionalization.
5-Chloro-4,6-diphenylpyrimidin-2(1H)-one
  • Substituents : Chlorine at position 5 and phenyl groups at 4 and 6.
  • Key Findings :
    • Molecular formula: C₁₆H₁₁ClN₂O; molar mass 282.72 g/mol .
    • Chlorine’s electron-withdrawing effect may deactivate the ring toward electrophilic substitution compared to electron-donating phenyl groups .
trans,trans-1-Benzyl-4,5,6-Triphenyl-tetrahydropyrimidin-2(1H)-one
  • Substituents : Benzyl at position 1 and phenyl groups at 4, 5, 6 (saturated ring).
  • Key Findings :
    • Conformational studies reveal significant allylic strain due to three neighboring phenyl groups, stabilizing specific rotamers .
  • Contrast: Saturation of the pyrimidinone ring reduces aromaticity, altering reactivity (e.g., lower hydrogen-bonding capacity compared to unsaturated derivatives) .

Reactivity and Functionalization

Regioselective Alkylation
  • 4,6-Diarylpyrimidinones: Undergo O-alkylation under cesium carbonate conditions due to stabilization of the deprotonated enolate .
  • Triphenyl Derivatives : Steric hindrance from the 1-phenyl group may shift reactivity toward N-alkylation or inhibit functionalization entirely, though direct evidence is lacking.
Hydrogen-Bonding and Dimerization
  • 2-Ureido-4[1H]-pyrimidinones: Phenyl substituents influence dimerization equilibria. For example, 2,6-diisopropylphenyl groups induce upfield NMR shifts (Δδ = 0.17 ppm) due to steric effects .
  • Triphenyl Analogue : The 1-phenyl group may disrupt intermolecular hydrogen bonding, reducing dimerization propensity compared to less hindered derivatives .

Spectral Data Comparison

Compound IR (C=O, cm⁻¹) ¹H NMR (Key Signals) ¹³C NMR (C=O, ppm) Reference
4,6-Bis(4-methoxyphenyl) derivative 1666 (pyrimidinone) δ 8.34 (olefinic proton) 160.5
Quinoline-3-one fused pyrimidinone 1666, 1687 δ 1.73 (methyl singlet) 160.5, 193.7
1,4,6-Triphenyl derivative (hypothetical) ~1650–1680* δ 7.2–8.5 (aryl protons) ~160–165*

*Predicted based on analogous compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.